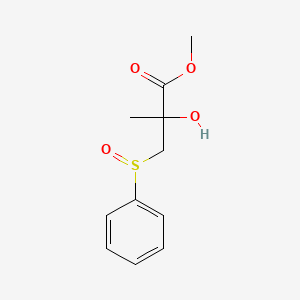
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is an organic compound that features a benzenesulfinyl group attached to a hydroxy-methylpropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate typically involves the reaction of benzenesulfinyl chloride with methyl 2-hydroxy-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate.
Reduction: Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Aplicaciones Científicas De Investigación
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy and ester groups may also play a role in its biological activity by facilitating interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties compared to its sulfanyl and sulfonyl analogs
Propiedades
Número CAS |
100059-58-3 |
|---|---|
Fórmula molecular |
C11H14O4S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H14O4S/c1-11(13,10(12)15-2)8-16(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Clave InChI |
QMWHQUSZIKKCKN-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)C1=CC=CC=C1)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


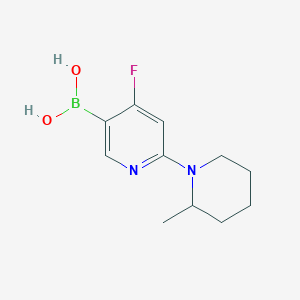
![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)

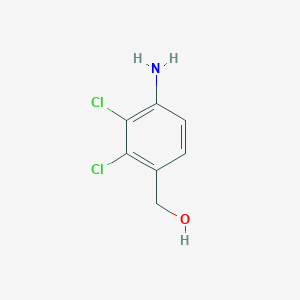
![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
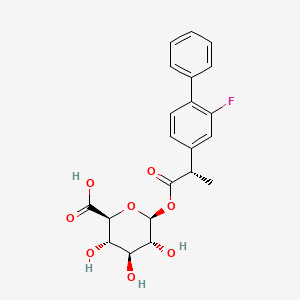
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
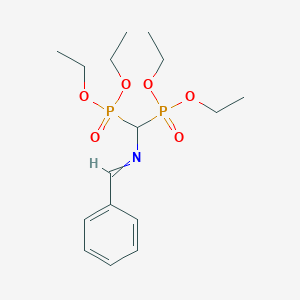
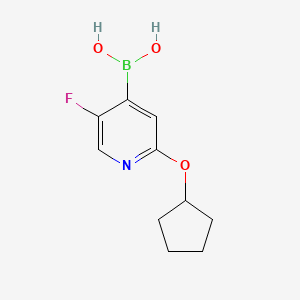
![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
